molecular formula C16H29ClN2O3 B7928457 [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928457
M. Wt: 332.9 g/mol
InChI Key: GWTYPJIOEIGPDY-UHFFFAOYSA-N
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Description

[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a chloro-acetylamino group, and a tert-butyl ester group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with chloroacetyl chloride to introduce the chloro-acetylamino group. The resulting intermediate is further reacted with isopropyl isocyanate to form the carbamic acid derivative. Finally, the tert-butyl ester group is introduced through esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

[4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro-acetylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamic acid ester group may also interact with biological membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Bromo-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
  • [4-(2-Iodo-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
  • [4-(2-Fluoro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

Uniqueness

The unique aspect of [4-(2-Chloro-acetylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester lies in its chloro-acetylamino group, which provides specific reactivity and potential for covalent modification of biological targets. This makes it distinct from its bromo, iodo, and fluoro analogs, which may have different reactivity and biological effects.

Properties

IUPAC Name

tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29ClN2O3/c1-11(2)19(15(21)22-16(3,4)5)13-8-6-12(7-9-13)18-14(20)10-17/h11-13H,6-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTYPJIOEIGPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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